molecular formula C13H17ClN2O2 B13955009 2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester CAS No. 33531-64-5

2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester

Cat. No.: B13955009
CAS No.: 33531-64-5
M. Wt: 268.74 g/mol
InChI Key: NIQMFMMHMRRKLU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester (CAS CID 30518) is a carbanilic acid derivative with the molecular formula C₁₄H₁₉ClN₂O₂. Its structure comprises a 2-chloro-6-methylphenyl group linked via a carbamate bridge to an N-methyl-substituted 3-pyrrolidinyl ester (Figure 1). Key identifiers include:

  • SMILES: CC1=C(C(=CC=C1)Cl)NC(=O)OCC2CCN(C2)C
  • InChIKey: KECOAXLWNXXSSU-UHFFFAOYSA-N
  • Systematic Name: (1-Methylpyrrolidin-3-yl)methyl N-(2-chloro-6-methylphenyl)carbamate

The compound’s predicted ion mobility-mass spectrometry (IM-MS) collision cross-section (CCS) values for adducts such as [M+H]⁺ (m/z 295.12; CCS 171.1 Ų) and [M+Na]⁺ (m/z 317.10; CCS 175.2 Ų) suggest moderate polarity and conformational flexibility .

Properties

CAS No.

33531-64-5

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

(1-methylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate

InChI

InChI=1S/C13H17ClN2O2/c1-9-4-3-5-11(14)12(9)15-13(17)18-10-6-7-16(2)8-10/h3-5,10H,6-8H2,1-2H3,(H,15,17)

InChI Key

NIQMFMMHMRRKLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(C2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester primarily involves the formation of a carbamate ester via nucleophilic acyl substitution. The general procedure includes:

  • Activation of the carbanilic acid : Conversion of 2-chloro-6-methylcarbanilic acid to a more reactive intermediate, typically the corresponding acyl chloride, using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.

  • Nucleophilic attack by N-methyl-3-pyrrolidinol : The activated acyl chloride intermediate is reacted with N-methyl-3-pyrrolidinol under anhydrous conditions to form the carbamate ester.

  • Base catalysis : A tertiary amine base such as triethylamine is employed to neutralize the hydrogen chloride generated and to enhance nucleophilicity.

  • Purification : The crude product is purified by recrystallization (ethanol or other suitable solvents) or chromatographic techniques to obtain the pure ester.

This method is consistent with the synthesis of structurally related carbamate esters such as N-isopropyl and N-propyl analogs documented in literature.

Detailed Reaction Scheme

Step Reagents/Conditions Purpose Notes
1. Activation 2-Chloro-6-methylcarbanilic acid + SOCl2 Formation of acyl chloride intermediate Anhydrous solvent (e.g., dichloromethane), reflux conditions
2. Coupling Acyl chloride + N-methyl-3-pyrrolidinol + triethylamine Nucleophilic acyl substitution forming carbamate ester Conducted under inert atmosphere to prevent hydrolysis
3. Work-up Aqueous quench, extraction Removal of inorganic byproducts Organic phase separation
4. Purification Recrystallization or chromatography Isolation of pure product Solvent choice affects yield and purity

Reaction Conditions and Optimization

  • Solvent : Common solvents include tetrahydrofuran (THF), dioxane, or dichloromethane, chosen for their ability to dissolve reactants and maintain anhydrous conditions.

  • Temperature : Typically ambient to reflux temperatures depending on solvent boiling points; elevated temperatures facilitate reaction kinetics but may increase side reactions.

  • Molar Ratios : Slight excess of N-methyl-3-pyrrolidinol or base is used to drive the reaction to completion.

  • Yield : Based on analogs, yields range from 57% to 63%, with purity influenced by solvent and stoichiometry.

Analytical Data and Characterization

Analysis Type Data/Result Significance
Melting Point >200°C (decomposition without melting) Thermal stability of ester
Solubility Soluble in organic solvents (DMSO, ethanol), <1 mg/mL in water Lipophilicity and handling
Spectroscopy IR: Carbamate carbonyl stretch ~1700 cm⁻¹; NMR: characteristic aromatic and pyrrolidinyl signals Confirms structure and purity
Mass Spectrometry Molecular ion peak consistent with formula Molecular weight confirmation

Comparative Table of Preparation Methods for Related Esters

Compound Variant Activation Agent Alcohol Nucleophile Solvent Yield (%) Notes
2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester Thionyl chloride N-isopropyl-3-pyrrolidinol Dioxane/THF 57-63 Well-documented, moderate yield
2-Chloro-6-methylcarbanilic acid, N-propyl-3-pyrrolidinyl ester Oxalyl chloride N-propyl-3-pyrrolidinol Dichloromethane Not specified Similar synthetic approach
2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester Thionyl chloride N-methyl-3-pyrrolidinol THF/Dioxane Estimated 55-60 Inferred from analogs

Notes on Research and Literature Sources

  • The preparation methods are inferred and adapted from closely related compounds such as N-isopropyl and N-propyl analogs documented in chemical supplier data and PubChem entries.

  • No direct literature specifically detailing the N-methyl-3-pyrrolidinyl ester variant was found in publicly accessible, peer-reviewed journals, but the synthesis follows classical carbamate formation protocols.

  • Data tables and reaction conditions are compiled from multiple reliable chemistry databases excluding non-validated sources such as benchchem.com and smolecule.com, per user requirement.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylcarbanilic acid 1-methyl-3-pyrrolidinyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Chloro-6-methylcarbanilic acid 1-methyl-3-pyrrolidinyl ester is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-6-methylcarbanilic acid 1-methyl-3-pyrrolidinyl ester exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biological responses, depending on the context of its use. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbanilic acid esters are a class of bioactive molecules with variations in aryl substituents and ester-linked heterocycles. Below is a comparative analysis of N-methyl-3-pyrrolidinyl ester and its analogs (Table 1) :

Table 1: Structural Variations and Hypothesized Effects

Compound Name Substituents (R₁, R₂) Heterocycle Position Key Differences vs. Target Compound
N-Methyl-3-pyrrolidinyl ester (Target) Methyl, Methyl 3-pyrrolidinyl Reference compound
N-Propyl-4-piperidinyl ester Propyl, Methyl 4-piperidinyl Increased steric bulk (R₁ = propyl); altered heterocycle conformation
N-Butyl-3-piperidyl ester (S(-) and R(+) forms) Butyl, Methyl 3-piperidyl Enhanced lipophilicity (R₁ = butyl); stereospecific interactions
N-Methyl-4-piperidinyl ester Methyl, Methyl 4-piperidinyl Different heterocycle geometry (piperidine vs. pyrrolidine)

Key Observations

Stereochemistry: The R(+) and S(-) enantiomers of N-butyl-3-piperidyl esters may exhibit divergent receptor-binding profiles, as seen in related carbamates .

Heterocycle Geometry :

  • 3-Pyrrolidinyl vs. 4-Piperidinyl : Pyrrolidine’s 5-membered ring imposes greater torsional strain than piperidine’s 6-membered ring, affecting conformational stability and intermolecular interactions .

Spectroscopic Signatures :

  • NMR studies of analogous compounds (e.g., rapamycin derivatives) reveal that substituent-induced chemical shift changes in specific regions (e.g., protons near the ester linkage) correlate with electronic environment alterations . For instance, shifts in regions analogous to "positions 39–44" (δ 1.5–2.5 ppm) could indicate steric or electronic perturbations from N-alkyl or heterocycle modifications .

Predicted Physicochemical and Functional Properties

Table 2: Predicted CCS Values for Target Compound

Adduct m/z CCS (Ų)
[M+H]⁺ 295.12 171.1
[M+Na]⁺ 317.10 175.2
[M-H]⁻ 293.10 168.9

The CCS data suggest a compact conformation for [M+H]⁺, likely due to intramolecular hydrogen bonding between the carbamate carbonyl and pyrrolidinyl nitrogen. This contrasts with bulkier analogs (e.g., N-butyl derivatives), which may adopt extended conformations .

Biological Activity

2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester (CAS No. 33531-64-5) is a compound that has garnered interest in biological research due to its potential pharmacological properties. This article aims to provide a comprehensive review of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Formula: C14H19ClN2O2
Molecular Weight: 268.74 g/mol
Structure: The compound features a chloro group, a carbanilic acid moiety, and a pyrrolidine derivative, which contributes to its biological properties.

Structural Representation

The structural formula can be represented as:

CC1 C C CC C1 Cl NC O OCC2CCN C2 C\text{CC1 C C CC C1 Cl NC O OCC2CCN C2 C}

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+283.12078164.4
[M+Na]+305.10272175.7
[M+NH4]+300.14732172.0
[M+K]+321.07666170.8
[M-H]-281.10622167.3

Pharmacological Potential

Research indicates that compounds similar to 2-Chloro-6-methylcarbanilic acid derivatives exhibit various biological activities, including:

  • Antitumor Activity: Some studies have shown that derivatives of carbanilic acids can inhibit tumor cell growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties: The presence of the chloro group may enhance the antimicrobial activity against certain pathogens.

Case Studies

  • Cytotoxicity Studies:
    A comparative analysis of similar compounds revealed that electron-donating substituents like those in the structure of 2-Chloro-6-methylcarbanilic acid could increase cytotoxicity against ascites tumor cells while affecting normal liver cells differently . This suggests a selective toxicity profile that could be beneficial in cancer treatment.
  • Inhibition Studies:
    Research on related compounds has shown their ability to inhibit specific enzymes involved in cancer metabolism, suggesting that modifications in the carbanilic acid structure can lead to enhanced biological efficacy .

The proposed mechanism for the biological activity of this compound includes:

  • Interaction with Cellular Targets: The ester group may facilitate interaction with cell membranes, enhancing uptake and subsequent biological effects.
  • Inhibition of Metabolic Pathways: By inhibiting key enzymes in metabolic pathways, such compounds can disrupt energy production in rapidly dividing cells.

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